molecular formula C16H28O B14136318 2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol CAS No. 88778-53-4

2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol

Cat. No.: B14136318
CAS No.: 88778-53-4
M. Wt: 236.39 g/mol
InChI Key: XCJPLWHZPAEWPO-UHFFFAOYSA-N
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Description

2-[2-(3,3-Dimethylbicyclo[221]heptan-2-yl)ethyl]cyclopentan-1-ol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol typically involves multiple steps, starting from simpler precursors. One common method involves the alkylation of a cyclopentanone derivative with a 3,3-dimethylbicyclo[2.2.1]heptane derivative under controlled conditions. The reaction conditions often include the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials due to its stability and unique structure.

Mechanism of Action

The mechanism of action of 2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbicyclo[2.2.1]heptan-2-one: A related compound with a similar bicyclic structure but different functional groups.

    2,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol: Another similar compound with variations in the methyl group positions and functional groups.

Uniqueness

2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol is unique due to its specific combination of a bicyclic structure and a cyclopentan-1-ol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

88778-53-4

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

2-[2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)ethyl]cyclopentan-1-ol

InChI

InChI=1S/C16H28O/c1-16(2)13-8-6-12(10-13)14(16)9-7-11-4-3-5-15(11)17/h11-15,17H,3-10H2,1-2H3

InChI Key

XCJPLWHZPAEWPO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C1CCC3CCCC3O)C

Origin of Product

United States

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